LCL161 - 1005342-46-0

LCL161

Catalog Number: EVT-287616
CAS Number: 1005342-46-0
Molecular Formula: C26H33FN4O3S
Molecular Weight: 500.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Second mitochondria-derived activator of caspase (SMAC) mimetics are small molecule antagonists of inhibitor of apoptosis proteins (IAPs). LCL161 is a second-generation, orally bioavailable SMAC mimetic with nanomolar affinity for X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2) [, ]. It has been widely investigated for its potential as an anticancer agent, primarily due to its ability to promote apoptosis in tumor cells and enhance their sensitivity to chemotherapy. [, , , , , , , ] In addition, research has revealed its immunomodulatory properties, particularly its ability to activate the non-canonical NF-κB pathway and stimulate immune cell function. [, , , , ]

Future Directions

a) Optimization of Combination Therapies: Further research is needed to optimize LCL161-based combination therapies, including identifying the most effective chemotherapy partners and determining optimal dosing schedules. [, ]

b) Development of Predictive Biomarkers: Identifying reliable biomarkers to predict response to LCL161, such as basal TNFα levels, cIAP2 expression, or a specific gene expression signature, will be crucial for selecting appropriate patient populations. [, , ]

c) Exploration of Immunotherapeutic Applications: Given its immunomodulatory properties, investigating the use of LCL161 in combination with other immunotherapies, such as checkpoint inhibitors or CAR T-cell therapy, holds promise for enhancing anti-tumor immune responses. [, ]

d) Understanding Resistance Mechanisms: Elucidating the mechanisms underlying resistance to LCL161, such as upregulation of XIAP or activation of specific signaling pathways, is crucial for developing strategies to overcome treatment failure. []

e) Exploring Necroptosis Induction: Further research into the conditions and mechanisms underlying LCL161-induced necroptosis may uncover novel therapeutic strategies for targeting cancer cells resistant to apoptosis. [, ]

Overview

LCL161 is a small molecular compound that acts as a mimetic of the second mitochondria-derived activator of caspases (Smac), specifically designed to inhibit inhibitors of apoptosis proteins (IAPs), such as cellular IAP1 and cellular IAP2. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to sensitize cancer cells to apoptosis-inducing agents. LCL161 has been evaluated in various preclinical and clinical settings, demonstrating efficacy in enhancing the effects of chemotherapeutic agents and radiotherapy.

Source

LCL161 was synthesized and provided by Novartis Pharma AG, based in Basel, Switzerland. The compound is associated with significant research efforts aimed at understanding its mechanism of action and therapeutic potential in oncology .

Classification

LCL161 is classified as a Smac mimetic, which positions it within a broader category of compounds that target apoptosis regulation in cancer cells. It functions primarily by disrupting the anti-apoptotic signals provided by IAPs, thereby promoting programmed cell death in malignant cells.

Synthesis Analysis

Methods

The synthesis of LCL161 involves several key steps that leverage solid-phase peptide synthesis techniques. The process typically begins with the formation of a peptide scaffold, which is then modified to enhance its stability and binding affinity to IAPs.

  • Peptide Synthesis: The core structure is constructed using standard amino acid coupling methods on a solid support, allowing for the introduction of various functional groups.
  • Modification: Post-synthesis modifications include the introduction of phosphoroorganic moieties to enhance biological activity and specificity towards IAPs .

Technical Details

The synthesis employs techniques such as:

  • Mitsunobu Reaction: Used for introducing methyl groups into the peptide backbone.
  • Fluorescence Polarization Assays: Employed to evaluate the binding affinity of synthesized derivatives to the BIR3 domain of XIAP .
Molecular Structure Analysis

Structure

LCL161 features a complex molecular structure characterized by its ability to mimic the natural Smac protein. The structural formula includes several functional groups that facilitate its interaction with IAPs.

Data

  • Molecular Formula: C₁₁H₁₃N₄O₄S
  • Molecular Weight: 303.31 g/mol
  • Structural Characteristics: The compound contains a central peptide backbone with specific substitutions that enhance its binding properties .
Chemical Reactions Analysis

Reactions

LCL161 primarily engages in biochemical interactions that lead to the degradation of IAPs, promoting apoptosis in cancer cells. Notably, it can enhance the efficacy of other anticancer agents through synergistic effects.

Technical Details

  • Mechanism of Action: LCL161 binds to the BIR domains of IAPs, particularly XIAP and cellular IAP1/2, leading to their degradation via proteasomal pathways. This action effectively releases caspases from inhibition, allowing for apoptotic signaling pathways to proceed .
  • Combination Therapies: Clinical studies have shown that LCL161 can significantly improve outcomes when used alongside traditional chemotherapy agents like paclitaxel or in combination with radiation therapy .
Mechanism of Action

LCL161 operates through a well-defined mechanism that involves:

  1. Binding to Inhibitor of Apoptosis Proteins: It mimics Smac by binding to IAPs, disrupting their function.
  2. Caspase Activation: By inhibiting IAPs, LCL161 facilitates the activation of caspases, which are crucial for executing apoptosis.
  3. Synergistic Effects: LCL161 enhances sensitivity to other treatments by promoting apoptotic pathways that are otherwise suppressed in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: LCL161 typically appears as a white to off-white powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (greater than 10 mM) and has moderate solubility in aqueous solutions depending on pH .

Chemical Properties

  • Stability: LCL161 is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • IC50 Values: The half-maximal inhibitory concentration (IC50) values vary among different cancer cell lines; for example, it shows IC50 values around 10 μM in Hep3B cells .
Applications

LCL161 has been investigated for various scientific uses, particularly in oncology:

  • Cancer Therapy: It is being tested as an adjunct therapy alongside conventional chemotherapeutics and radiotherapy due to its ability to sensitize tumors.
  • Clinical Trials: Phase I and II clinical trials have explored its effectiveness across multiple cancer types, including hepatocellular carcinoma and non-small cell lung cancer .
  • Research Tool: LCL161 serves as a valuable tool for studying apoptosis mechanisms and developing new cancer therapies targeting apoptotic pathways .
Molecular Mechanisms of Action

Inhibition of Inhibitor of Apoptosis Proteins (IAPs)

Structural and Functional Targeting of cIAP1, cIAP2, and XIAP

LCL161 is a monovalent Smac mimetic designed to replicate the N-terminal Ala-Val-Pro-Ile (AVPI) motif of the endogenous protein SMAC/DIABLO. This structural mimicry enables high-affinity binding to the BIR2 and BIR3 domains of IAPs, particularly cIAP1, cIAP2, and XIAP. Biochemical studies confirm LCL161 inhibits XIAP with an IC₅₀ of 35 nM in HEK293 cells and cIAP1 with an IC₅₀ of 0.4 nM in MDA-MB-231 cells [4]. By occupying these domains, LCL161 sterically hinders IAP-mediated caspase inhibition (e.g., XIAP’s suppression of caspases-3, -7, and -9) and disrupts IAP-dependent signaling complexes [6].

Proteasomal Degradation of cIAP1 via SMAC Mimicry

LCL161 induces rapid autoubiquitination and proteasomal degradation of cIAP1, typically within hours of treatment. In head and neck squamous cell carcinoma (HNSCC), this degradation reduces cIAP1 protein levels by >80% at 0.5 nM concentrations, sensitizing cancer cells to apoptosis [1] [8]. The RING domain of cIAP1 facilitates its self-ubiquitination upon LCL161 binding, a process validated by cycloheximide chase assays showing cIAP1 half-life reduction from >24 hours to <2 hours [6] [8].

Table 1: LCL161 Targeting of IAPs

IAP TargetBinding Affinity (IC₅₀)Functional ConsequenceKey Cancer Models
cIAP10.4 nMProteasomal degradationHNSCC, NSCLC [1] [8]
cIAP2Not reportedDegradation (inferred)Melanoma, NSCLC [5] [8]
XIAP35 nMCaspase inhibition blockadeNeuroblastoma, HCC [4] [9]

Modulation of Apoptotic and Necroptotic Pathways

Caspase-Dependent Apoptosis Activation

LCL161 promotes caspase-8 and caspase-3/7 activation by disrupting the TRAF2-cIAP1 complex. In non-small cell lung cancer (NSCLC), paclitaxel pretreatment increases TNFα expression, recruiting TRADD, TRAF2, RIP1, and cIAP1/2 into Complex I. LCL161 degrades cIAP1/2, releasing RIP1 to form a cytosolic Complex II (RIP1-FADD-caspase-8), triggering caspase-3 cleavage and apoptosis [8]. Studies show 3–5-fold increases in cleaved caspase-3 in LCL161/paclitaxel-treated NSCLC xenografts [8].

RIPK1/RIPK3/MLKL-Mediated Necroptosis Induction

In cholangiocarcinoma cells, LCL161 synergizes with flavonoids (quercetin/kaempferol) to activate necroptosis. cIAP1/2 degradation stabilizes RIPK1, enabling its interaction with RIPK3 and phosphorylation of MLKL. This triggers MLKL oligomerization and plasma membrane permeabilization, evidenced by 70% cell death reduction upon RIPK1 knockdown [3]. Similar results occur in TNFα-primed cells, where LCL161 overcomes apoptosis resistance via necrosome formation [6].

Regulation of NF-κB Signaling Dynamics

Non-Canonical NF-κB Pathway Activation

cIAP1/2 constitutively ubiquitinate NF-κB-inducing kinase (NIK), targeting it for degradation. LCL161-mediated cIAP1/2 removal stabilizes NIK, driving p100 processing to p52 and nuclear translocation of p52/RelB dimers. This induces transcription of pro-survival genes (e.g., CXCL12, VEGF) and TNFα. In melanoma models, NIK stabilization increases TNFα production 4-fold, priming cells for extrinsic apoptosis [5] [6].

TNFα-Mediated Synergistic Apoptotic Priming

Autocrine TNFα secretion underpins LCL161’s synergy with immune modulators. In vitro, LCL161 combined with TNFα-armed oncolytic virus VSVΔ51 enhances bystander cancer cell death 10-fold by amplifying TNFα-RIP1 signaling [2]. TNFα blockade (e.g., adalimumab) reduces apoptosis by 60–80% in LCL161-sensitive models, confirming TNFα’s role [6] [9].

Table 2: LCL161-Induced Signaling Outcomes

PathwayKey Molecular EventsDownstream EffectSynergistic Agents
Non-canonical NF-κBNIK stabilization → p100→p52 processingTNFα productionOncolytic viruses [2]
TNFα autocrineTNFR1 oligomerization → Complex II formationCaspase-8 activationPaclitaxel [8]
Necrosome assemblyRIPK1-RIPK3-MLKL phosphorylationMembrane ruptureFlavonoids [3]

Cell Cycle Checkpoint Disruption

G2/M Phase Arrest via p21 Pathway Modulation

In neuroblastoma, LCL161 induces G2/M arrest independently of apoptosis. RNA sequencing reveals LCL161 downregulates G2/M checkpoint genes (CDK1, CCNB1) and upregulates CDKN1A (encoding p21). P21 inhibits CDK1/cyclin B1 complexes, halting cells in G2/M. Vincristine (a microtubule poison) combined with LCL161 increases G2/M populations by 40–60% and enhances apoptosis 3-fold [9]. Similarly, LCL161 monotherapy induces p21 in medulloblastoma, linking cell cycle arrest to chemosensitization [6].

Properties

CAS Number

1005342-46-0

Product Name

LCL161

IUPAC Name

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide

Molecular Formula

C26H33FN4O3S

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)/t16-,21-,22-/m0/s1

InChI Key

UFPFGVNKHCLJJO-SSKFGXFMSA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC

Solubility

Soluble in DMSO, not in water

Synonyms

LCL161; LCL 161; LCL-161

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.